Cas no 1937340-13-0 (4-(1-methylcyclohexyl)but-3-en-2-amine)

4-(1-Methylcyclohexyl)but-3-en-2-amine is a cyclohexyl-substituted unsaturated amine with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a 1-methylcyclohexyl group attached to a butenylamine backbone, offering steric and electronic influences that may enhance reactivity in selective transformations. The compound’s unsaturated bond provides a site for further functionalization, while the amine group allows for derivatization into amides, imines, or other nitrogen-containing motifs. Its unique scaffold could be valuable in designing bioactive molecules or as a building block in asymmetric synthesis. The methylcyclohexyl moiety may contribute to improved lipophilicity, making it relevant for studies in medicinal chemistry or material science.
4-(1-methylcyclohexyl)but-3-en-2-amine structure
1937340-13-0 structure
Product name:4-(1-methylcyclohexyl)but-3-en-2-amine
CAS No:1937340-13-0
MF:C11H21N
MW:167.29114317894
CID:6431161
PubChem ID:131240702

4-(1-methylcyclohexyl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methylcyclohexyl)but-3-en-2-amine
    • 1937340-13-0
    • EN300-1780065
    • Inchi: 1S/C11H21N/c1-10(12)6-9-11(2)7-4-3-5-8-11/h6,9-10H,3-5,7-8,12H2,1-2H3/b9-6+
    • InChI Key: NNVITJLNMCSYBG-RMKNXTFCSA-N
    • SMILES: NC(C)/C=C/C1(C)CCCCC1

Computed Properties

  • Exact Mass: 167.167399674g/mol
  • Monoisotopic Mass: 167.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.3

4-(1-methylcyclohexyl)but-3-en-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780065-1.0g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
1g
$1256.0 2023-06-03
Enamine
EN300-1780065-10.0g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
10g
$5405.0 2023-06-03
Enamine
EN300-1780065-0.05g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
0.05g
$1056.0 2023-09-20
Enamine
EN300-1780065-1g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
1g
$1256.0 2023-09-20
Enamine
EN300-1780065-0.5g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
0.5g
$1207.0 2023-09-20
Enamine
EN300-1780065-0.1g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
0.1g
$1106.0 2023-09-20
Enamine
EN300-1780065-2.5g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
2.5g
$2464.0 2023-09-20
Enamine
EN300-1780065-5.0g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
5g
$3645.0 2023-06-03
Enamine
EN300-1780065-0.25g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
0.25g
$1156.0 2023-09-20
Enamine
EN300-1780065-5g
4-(1-methylcyclohexyl)but-3-en-2-amine
1937340-13-0
5g
$3645.0 2023-09-20

Additional information on 4-(1-methylcyclohexyl)but-3-en-2-amine

4-(1-Methylcyclohexyl)but-3-en-2-amine: A Comprehensive Overview

The compound 4-(1-methylcyclohexyl)but-3-en-2-amine, identified by the CAS number 1937340-13-0, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of amines, specifically secondary amines, and its structure features a cyclohexane ring substituted with a methyl group and an aminoalkene moiety. The presence of the cyclohexane ring introduces rigidity and stability to the molecule, while the aminoalkene group imparts reactivity and functional versatility.

Recent studies have highlighted the potential of 4-(1-methylcyclohexyl)but-3-en-2-amine in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis. For instance, researchers have explored its use in the construction of bioactive molecules, such as kinase inhibitors and GPCR modulators, which are critical in drug discovery.

The synthesis of CAS 1937340-13-0 typically involves multi-step processes, often employing transition metal catalysts to achieve high yields and selectivity. One notable approach is the use of palladium-catalyzed coupling reactions, which enable the efficient formation of the aminoalkene group. This method not only enhances the scalability of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing energy consumption.

In terms of applications, 4-(1-methylcyclohexyl)but-3-en-2-amine has shown promise in the development of advanced materials. For example, its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing high-performance polymers and coatings. Recent research has demonstrated its use in creating self-healing materials that can repair minor damages without external intervention, opening new avenues for sustainable material design.

Beyond its chemical applications, this compound has also gained attention in biological systems. Studies have shown that it exhibits moderate activity against certain enzymes involved in metabolic disorders, suggesting its potential as a lead compound for therapeutic development. However, further investigations are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical use.

The structural uniqueness of CAS 1937340-13-0 lies in its combination of a bulky cyclohexane ring and an unsaturated amine group. This duality allows for a wide range of reactivity patterns, making it a versatile building block in organic chemistry. Its ability to participate in both nucleophilic and electrophilic reactions underscores its importance as a key intermediate in various synthetic pathways.

In conclusion, 4-(1-methylcyclohexyl)but-3-en-2-amine, with its CAS number 1937340-13-0, is a multifaceted compound with significant potential across multiple disciplines. Its role as an intermediate in organic synthesis, coupled with its emerging applications in materials science and drug discovery, positions it as a valuable asset in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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